

In vivo metabolism and degradation pathways of Teneligliptin D8

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Compound of Interest

Compound Name: Teneligliptin D8

Cat. No.: B591477

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In Vivo Metabolic Fate of Teneligliptin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vivo metabolism and degradation pathways of Teneligliptin. While specific data for its deuterated analog, **Teneligliptin D8**, is not extensively available in the public domain, the metabolic fate of Teneligliptin is well-documented. It is generally understood that deuteration is a tool used in pharmacokinetic studies, often to serve as an internal standard for analytical measurements or to probe kinetic isotope effects, and does not typically alter the qualitative metabolic pathways. Therefore, the information presented herein for Teneligliptin is considered highly relevant to understanding the biotransformation of **Teneligliptin D8**.

Executive Summary

Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, undergoes metabolism primarily through oxidation by Cytochrome P450 (CYP) 3A4 and Flavin-Containing Monooxygenases (FMO) 1 and 3.^[1] The principal metabolite is a thiazolidine-1-oxide derivative, designated as M1.^{[1][2][3]} The drug and its metabolites are eliminated through both renal and fecal excretion, with a significant portion of the parent drug being excreted unchanged.^[1] This dual excretion pathway contributes to its clinical utility in patients with renal impairment.

Pharmacokinetic Profile

Following oral administration, Teneligliptin is rapidly absorbed. The pharmacokinetic parameters in healthy subjects are summarized in the table below.

Parameter	Value	Reference
Time to Maximum Plasma Concentration (Tmax)	1.33 hours	
Plasma Protein Binding	78-80%	
Terminal Elimination Half-life	Approximately 24.2 - 26.9 hours	

Metabolic Pathways and Degradation

The in vivo metabolism of Teneligliptin is not extensive, with the unchanged drug being the most abundant circulating component. The primary metabolic transformation involves the oxidation of the thiazolidine ring.

Enzymatic Metabolism

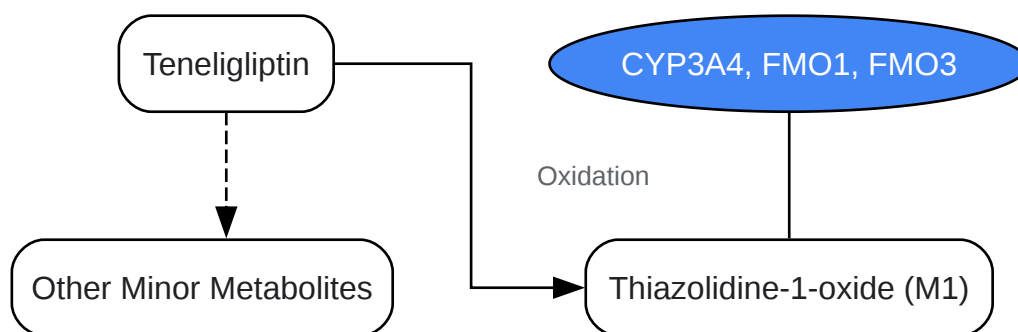
The key enzymes responsible for the metabolism of Teneligliptin are:

- Cytochrome P450 3A4 (CYP3A4)
- Flavin-Containing Monooxygenase 1 (FMO1)
- Flavin-Containing Monooxygenase 3 (FMO3)

These enzymes catalyze the formation of several metabolites, with the most significant being the M1 metabolite.

Major Metabolite: Thiazolidine-1-oxide (M1)

The most abundant metabolite of Teneligliptin is the thiazolidine-1-oxide derivative, M1. This metabolite is formed through the oxidation of the sulfur atom in the thiazolidine ring. While M1 is the primary metabolite, its biological activity has been reported as unknown.



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Metabolic Pathway of Teneligliptin.

Excretion and Elimination

A mass balance study using [^{14}C]teneligliptin revealed that the drug is eliminated through multiple pathways. After a single oral dose of 20 mg of radiolabeled Teneligliptin, approximately 91.9% of the radioactivity was recovered within 216 hours. The excretion was nearly equally distributed between urine and feces.

Excretion Route	Percentage of Administered Dose	Reference
Urine	45.4%	
Feces	46.5%	

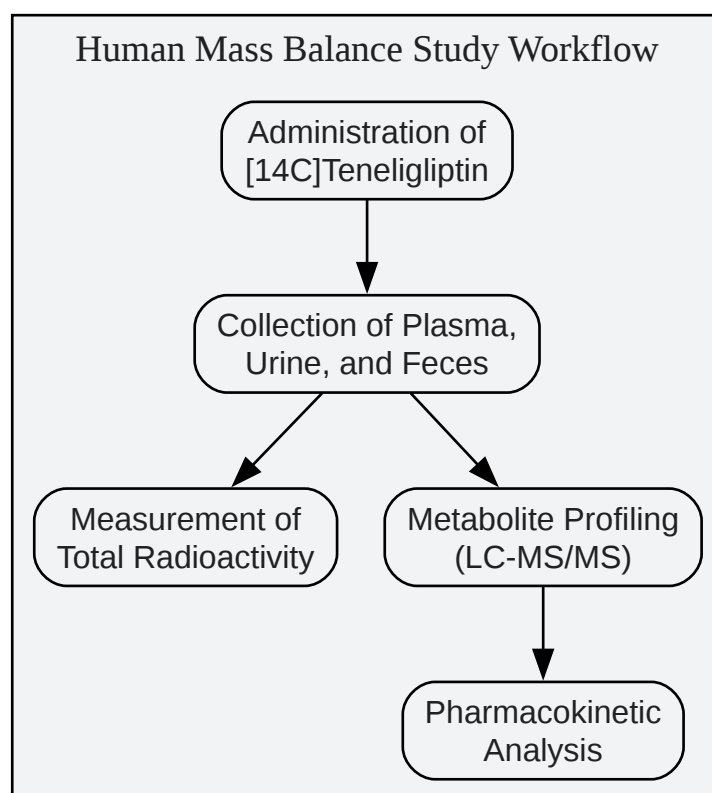
The major components found in the excreta are unchanged Teneligliptin and the M1 metabolite.

Component	Percentage of Dose in Urine	Percentage of Dose in Feces	Reference
Unchanged Teneligliptin	14.8% - 21%	26.1%	
M1 Metabolite	17.7%	4.0%	

Experimental Protocols

The data on the metabolism and excretion of Teneligliptin are primarily derived from human mass balance studies. A general outline of such an experimental protocol is as follows:

- **Subject Recruitment:** Healthy male volunteers are typically recruited for these studies.
- **Drug Administration:** A single oral dose of [^{14}C]teneligliptin (e.g., 20 mg) is administered.
- **Sample Collection:** Blood, urine, and feces are collected at predetermined intervals over an extended period (e.g., up to 216 hours).
- **Radioactivity Measurement:** Total radioactivity in plasma, urine, and feces is measured to determine the extent of absorption and the routes and rates of excretion.
- **Metabolite Profiling:** Plasma, urine, and feces samples are analyzed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
- **Pharmacokinetic Analysis:** Plasma concentration-time data are used to calculate key pharmacokinetic parameters.



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Experimental Workflow for a Mass Balance Study.

In Vitro Studies

In vitro studies have been conducted to further characterize the metabolic properties of Teneligliptin. These studies have shown that Teneligliptin is a weak inhibitor of CYP2D6, CYP3A4, and FMO, and does not significantly inhibit other major CYP isoforms. Furthermore, it does not induce the expression of CYP1A2 or CYP3A4, suggesting a low potential for drug-drug interactions mediated by these enzymes.

Conclusion

The in vivo metabolism of Teneligliptin is well-characterized, with oxidation by CYP3A4 and FMOs leading to the formation of the main metabolite, M1. The drug and its metabolites are cleared via both renal and fecal routes, with a substantial portion of the parent drug excreted unchanged. While specific studies on **Teneligliptin D8** are limited, the metabolic pathways are expected to be analogous to those of Teneligliptin. This comprehensive understanding of its metabolic fate is crucial for its safe and effective use in the intended patient population, including those with comorbidities.

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